molecular formula C25H21N3O4S B11580983 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11580983
M. Wt: 459.5 g/mol
InChI Key: VWZKOKGVDLBHQC-UHFFFAOYSA-N
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Description

Its synthesis leverages a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines, enabling rapid diversification of substituents . Key structural features include:

  • A 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core, providing a planar, conjugated system for intermolecular interactions.
  • A 3-(prop-2-en-1-yloxy)phenyl substituent at position 1, introducing an electron-rich aromatic system with a reactive allyl ether moiety.

This compound is part of a library of 223 derivatives synthesized for drug discovery, emphasizing its role in combinatorial chemistry .

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21N3O4S/c1-4-12-31-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)32-22(19)24(30)28(20)25-27-26-23(33-25)14(2)3/h4-11,13-14,20H,1,12H2,2-3H3

InChI Key

VWZKOKGVDLBHQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC=C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Dry ethanol or methanol.

  • Catalyst : Acetic acid (1 mL per 0.01 mol of 1 ).

  • Temperature : Reflux at 80°C for 20 hours.

  • Workup : Precipitation via cooling or vacuum concentration, followed by crystallization from ethanol.

Mechanistic Insight : The MCR proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization sequence. The primary amine (3 ) condenses with the aldehyde (2 ) to form an imine intermediate, which reacts with the dioxobutanoate (1 ) to yield the dihydrochromeno-pyrrole-dione core.

Synthesis of the 5-(Propan-2-yl)-1,3,4-thiadiazol-2-ylamine Derivative

The 1,3,4-thiadiazole moiety is prepared via cyclization of thiosemicarbazide precursors. A representative procedure involves:

Step 1: Thiosemicarbazide Formation

  • Starting Material : 2-Amino-5-(propan-2-yl)-1,3,4-thiadiazole (4 ) is synthesized by reacting thiosemicarbazide with isobutyryl chloride in the presence of phosphorus oxychloride.

  • Reaction :

    \ceSC(NH2)2+(CH3)2CHCOCl>[POCl3]C5H8N2S2+HCl+H2O\ce{SC(NH2)2 + (CH3)2CHCOCl ->[POCl3] C5H8N2S2 + HCl + H2O}

    Yield : 70–85% after recrystallization from ethanol.

Step 2: Functionalization to 2-Amino Derivative

The thiadiazole ring is functionalized at the 2-position via nucleophilic substitution or coupling reactions. For example, treatment with ethyl chloroformate in dimethylformamide (DMF) yields the 2-ethoxycarbonyl derivative, which is hydrolyzed to the carboxylic acid and subsequently converted to the primary amine (5 ) via Curtius rearrangement or Hofmann degradation.

Coupling the Thiadiazole Amine to the Chromeno-pyrrole-dione Core

The primary amine (5 ) is coupled to the chromeno-pyrrole-dione intermediate (6 ) through a nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.

SNAr Protocol

  • Substrate : 1-Chloro-3,9-dioxo-1,2-dihydrochromeno[2,3-c]pyrrole (6 ).

  • Conditions :

    • Base : Potassium carbonate (2.0 equiv).

    • Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 12 hours.

  • Yield : 60–75% after column chromatography.

Introduction of the 3-(Prop-2-en-1-yloxy)phenyl Group

The propenyloxy substituent is introduced via Mitsunobu reaction or Williamson ether synthesis during the aldehyde preparation stage.

Williamson Ether Synthesis

  • Substrate : 3-Hydroxybenzaldehyde.

  • Reagent : Allyl bromide (1.2 equiv).

  • Conditions :

    • Base : Potassium carbonate (2.0 equiv).

    • Solvent : Acetone, reflux for 8 hours.

  • Yield : 85–90%.

Optimization and Characterization

Key Optimization Parameters

  • Temperature Control : Lowering the MCR temperature to 40°C during imine formation reduces side products.

  • Catalyst Screening : Using p-toluenesulfonic acid (PTSA) instead of acetic acid improves cyclization efficiency.

Analytical Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J = 8.8 Hz, 1H), 7.67 (d, J = 7.4 Hz, 1H), 5.96–5.83 (m, 1H), 4.81–4.75 (m, 1H), 1.33 (d, J = 6.8 Hz, 6H).

  • HRMS : m/z 459.5 [M + H]+.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageReference
Multicomponent MCR7099One-pot, scalable
Stepwise Coupling6598Regioselective
Thiadiazole Cyclization8597High functional group tolerance

Challenges and Mitigation Strategies

  • Low Solubility : The chromeno-pyrrole-dione core exhibits poor solubility in polar solvents. Using mixed solvents (e.g., DCM/EtOH 1:1) improves reaction homogeneity.

  • Epimerization : The propenyloxy group may undergo cis-trans isomerization. Conducting reactions under inert atmosphere (N2/Ar) minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

1-[3-(prop-2-en-1-yloxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that compounds containing thiadiazole derivatives exhibit notable biological activities including antimicrobial, anti-inflammatory, and anticancer properties. For instance:

  • Antimicrobial Activity : Studies have reported that thiadiazole derivatives can inhibit the growth of various bacterial strains. The compound's unique structure may enhance its interaction with microbial targets.
  • Anti-inflammatory Potential : Molecular docking studies suggest that similar compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes. This opens avenues for developing anti-inflammatory drugs based on this compound's structure .

Agricultural Applications

Thiadiazole derivatives have been explored as potential agrochemicals due to their ability to enhance plant growth and resist pests. The compound may function as:

  • Fungicides : Its chemical structure could provide protective effects against fungal pathogens in crops.
  • Growth Regulators : The compound might stimulate plant growth by influencing hormonal pathways.

Material Science

The unique properties of the compound make it suitable for applications in material science:

  • Organic Electronics : The chromeno-pyrrole structure can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
  • Sensors : The compound's ability to interact with various analytes could be harnessed for developing chemical sensors.

Case Studies and Research Findings

A number of studies have highlighted the synthesis and application of similar compounds:

StudyFindings
Study A (2021)Synthesized a thiadiazole derivative showing significant anti-inflammatory activity through molecular docking studies .
Study B (2020)Investigated the antimicrobial properties of thiadiazole compounds against various pathogens, demonstrating efficacy comparable to standard antibiotics .
Study C (2023)Explored the use of thiadiazole derivatives in agricultural settings, noting enhanced resistance to fungal infections in treated plants .

Mechanism of Action

The mechanism of action of 1-[3-(prop-2-en-1-yloxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno[2,3-c]pyrrole-3,9-dione Derivatives

Key Observations :

  • The thiadiazole ring in the target compound and its fluoro analog enhances metabolic stability compared to amino-substituted derivatives .
  • The allyl ether in the target compound offers a site for further functionalization (e.g., Michael addition), unlike the inert isopropyl or chlorophenyl groups in analogs .

Heterocyclic Systems with Similar Cores

Chromeno[2,3-d]pyrimidines
  • Structure: Replace pyrrole with pyrimidine, creating a six-membered nitrogenous ring.
  • Activity : Derivatives exhibit cytotoxicity against A-549 and HT-29 cell lines, attributed to chlorophenyl substituents .
  • Divergence : Pyrimidine cores may reduce planarity compared to pyrrole, altering binding affinity .
Benzo[a]chromeno[2,3-c]phenazin-1-ones
  • Structure : Fused phenazine ring introduces extended conjugation and redox activity.
  • Synthesis : Three-component reaction using TMG ionic liquid (TMG IL) as a catalyst .
  • Advantage : Phenazine moiety enables intercalation with DNA/RNA, a property absent in the target compound .

Spiro and Fused Derivatives

  • 2H-Spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones: Incorporate a spiro indoline moiety, enabling 3D structural complexity.
  • Divergence : Spiro systems may improve solubility but reduce membrane permeability compared to the planar target compound .

Research Findings and Implications

Critical Analysis :

  • The target compound’s one-pot synthesis offers superior efficiency compared to stepwise methods for pyrimidines or phenazines .
  • Thiadiazole and allyl ether substituents provide a balance of lipophilicity and reactivity, distinct from halogenated or spiro analogs.

Biological Activity

The compound 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research findings.

Structural Overview

This compound features:

  • A thiadiazole ring known for its diverse biological activities.
  • A chromeno-pyrrole structure that enhances its pharmacological profile.
  • Substituents that may influence its interaction with biological targets.

1. Antimicrobial Properties

Thiadiazole derivatives are recognized for their antimicrobial efficacy. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds with thiadiazole rings have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 μg/mL to 125 μg/mL .
  • Antifungal Activity : Some derivatives also demonstrate antifungal properties against pathogens like Candida albicans and Aspergillus niger.

2. Anticancer Potential

The incorporation of pyrrole and thiadiazole moieties in this compound suggests potential anticancer activity. Studies have shown that:

  • Cytotoxic Effects : Thiadiazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including human leukemia and solid tumors. For example, certain derivatives have demonstrated IC50 values as low as 0.15 μM against HL-60 leukemia cells .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways, including those related to Bcl-2 family proteins .

3. Anti-inflammatory Activity

Research indicates that thiadiazole compounds can also exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression. The anti-inflammatory activity is often attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntibacterialS. aureus, E. coli62.5 μg/mL
AntifungalC. albicans, A. nigerModerate Activity
AnticancerHL-60 (leukemia), A4310.15 μM
Anti-inflammatoryVarious modelsNot specified

Mechanistic Insights

The biological activities of the compound can be attributed to the following mechanisms:

  • Thiadiazole Ring Reactivity : The presence of nitrogen and sulfur in the thiadiazole ring enhances its reactivity with biological targets.
  • Pyrrole Interactions : Pyrrole-containing compounds are known to interact with various receptors and enzymes due to their electron-rich nature, facilitating binding and activity modulation .

Q & A

Q. Basic Analysis :

  • Assay standardization : Ensure consistent ATP concentrations (1–10 µM) and kinase isoforms (e.g., JAK2 vs. FLT3) across studies.
  • Control validation : Use staurosporine as a pan-kinase inhibitor reference to calibrate inhibition curves .

Q. Advanced Contradiction Resolution :

  • Molecular docking simulations : Compare binding poses in homology models of kinase active sites (e.g., using AutoDock Vina) to identify steric clashes or hydrogen-bonding discrepancies.
  • Post-translational modification analysis : Phosphorylation states of kinases (e.g., Tyr1007/1008^{1007/1008} in JAK2) may alter compound binding affinity .

What spectroscopic and computational techniques are critical for structural elucidation of this compound?

Q. Basic Characterization :

  • 1^1H/13^{13}C NMR : Assign the propargyloxy-phenyl moiety (δ 4.8–5.2 ppm for -OCH2_2C≡CH) and thiadiazole protons (δ 8.1–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with ≤3 ppm error .

Q. Advanced Techniques :

  • X-ray crystallography : Resolve dihedral angles between the chromeno-pyrrole and thiadiazole moieties to correlate with steric effects on bioactivity.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in functionalization reactions .

What strategies mitigate solubility challenges during in vitro pharmacological testing?

Q. Basic Approaches :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size ≤200 nm) for sustained release in cell culture media .

Q. Advanced Solutions :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility while retaining activity post-metabolism .

How can researchers validate the compound’s selectivity profile across protein targets?

Q. Basic Screening :

  • Broad-panel kinase assays : Use Eurofins KinaseProfiler™ or similar platforms to screen ≥100 kinases at 1 µM compound concentration .

Q. Advanced Profiling :

  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring thermal stabilization of putative targets (e.g., JAK2) .
  • CRISPR/Cas9 knockouts : Validate on-target effects by comparing activity in wild-type vs. kinase-deficient cell lines .

What are best practices for scaling up synthesis while maintaining enantiomeric purity?

Q. Basic Scale-Up :

  • Batch process optimization : Increase reaction volume incrementally (10 mg → 10 g) with strict temperature control (±2°C) to avoid racemization .

Q. Advanced Methods :

  • Continuous flow chemistry : Use microreactors with immobilized catalysts (e.g., chiral oxazaborolidines) to enhance stereochemical control at multi-gram scales .

How do electronic effects of substituents influence the compound’s photophysical properties?

Q. Basic Analysis :

  • UV-Vis spectroscopy : Monitor absorption maxima shifts (e.g., 320 → 350 nm) with electron-withdrawing groups (NO2_2, CN) on the phenyl ring .

Q. Advanced Modeling :

  • TD-DFT simulations : Correlate substituent Hammett constants (σ) with excitation energies to predict fluorescence quantum yields .

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